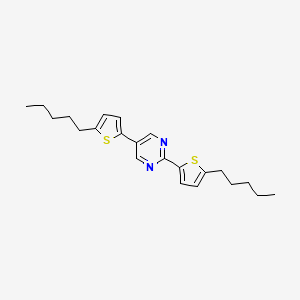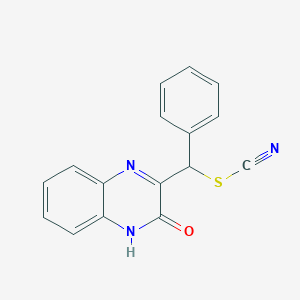
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide: is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with an iodine atom at the 2-position and a cyclohexyl ring with a ketone group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and 4-oxocyclohexanecarboxylic acid.
Formation of Intermediate: The 2-iodoaniline is first reacted with acetic anhydride to form N-(2-iodophenyl)acetamide.
Cyclohexylation: The intermediate N-(2-iodophenyl)acetamide is then reacted with 4-oxocyclohexanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The ketone group on the cyclohexyl ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Reduction Reactions: The major product is N-(2-Iodophenyl)-N-(4-hydroxycyclohexyl)acetamide.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the ketone group play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Bromophenyl)-N-(4-oxocyclohexyl)acetamide
- N-(2-Chlorophenyl)-N-(4-oxocyclohexyl)acetamide
- N-(2-Fluorophenyl)-N-(4-oxocyclohexyl)acetamide
Uniqueness
N-(2-Iodophenyl)-N-(4-oxocyclohexyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability contribute to different binding interactions and reaction pathways.
Propiedades
Número CAS |
369387-34-8 |
|---|---|
Fórmula molecular |
C14H16INO2 |
Peso molecular |
357.19 g/mol |
Nombre IUPAC |
N-(2-iodophenyl)-N-(4-oxocyclohexyl)acetamide |
InChI |
InChI=1S/C14H16INO2/c1-10(17)16(11-6-8-12(18)9-7-11)14-5-3-2-4-13(14)15/h2-5,11H,6-9H2,1H3 |
Clave InChI |
MQOUGFLRVCEHSX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1CCC(=O)CC1)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

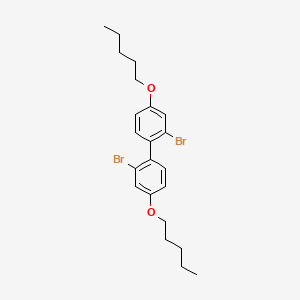
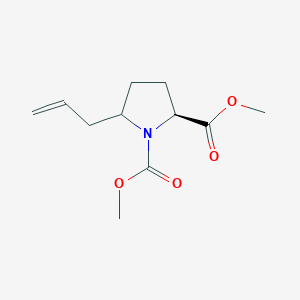
![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)
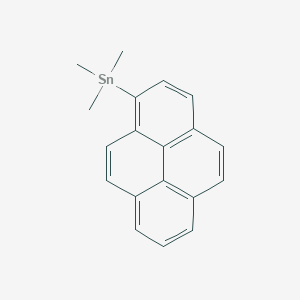
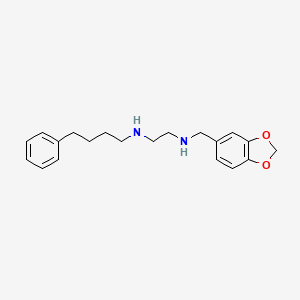
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)
